molecular formula C25H23N5O2 B3201030 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-3,4-dihydropyrimidin-4-one CAS No. 1019097-39-2

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-3,4-dihydropyrimidin-4-one

Cat. No.: B3201030
CAS No.: 1019097-39-2
M. Wt: 425.5 g/mol
InChI Key: RBQXROJMWAHGJF-UHFFFAOYSA-N
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Description

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features multiple heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of indole, pyrazole, and dihydropyrimidinone moieties within its structure suggests a range of biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be constructed through Fischer indole synthesis or other cyclization methods.

    Pyrazole Synthesis: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Dihydropyrimidinone Formation: The Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea, is a common method for synthesizing dihydropyrimidinones.

    Coupling Reactions: The final compound is obtained by coupling the synthesized indole, pyrazole, and dihydropyrimidinone intermediates under suitable conditions, often involving the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and pyrazole moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound’s structure suggests potential biological activities, such as enzyme inhibition or receptor binding. It may be investigated for its effects on cellular processes, signaling pathways, and metabolic functions.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. The presence of indole and pyrazole moieties is indicative of possible anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-3,4-dihydropyrimidin-4-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may bind to tryptophan receptors, while the pyrazole and dihydropyrimidinone rings could interact with other protein targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(1H-pyrazol-1-yl)-6-phenyl-3,4-dihydropyrimidin-4-one
  • 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

Uniqueness

The uniqueness of 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-3,4-dihydropyrimidin-4-one lies in its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a compound of significant interest for further research and development.

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2/c1-17-14-18(2)30(27-17)25-26-21(19-8-4-3-5-9-19)15-23(31)29(25)16-24(32)28-13-12-20-10-6-7-11-22(20)28/h3-11,14-15H,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQXROJMWAHGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)N3CCC4=CC=CC=C43)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-3,4-dihydropyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-3,4-dihydropyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-3,4-dihydropyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-3,4-dihydropyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-3,4-dihydropyrimidin-4-one
Reactant of Route 6
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-3,4-dihydropyrimidin-4-one

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